N'-(2-chloroacetyl)-2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide
Description
This compound features a pyrazole-thiazole hybrid scaffold with distinct substituents:
- Pyrazole ring: Substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a trifluoromethyl (-CF₃) group.
- Thiazole ring: Linked to the pyrazole via position 2 and functionalized at position 4 with a carbohydrazide (-CONHNH₂) group.
- Chloroacetyl moiety: Attached to the carbohydrazide nitrogen, introducing a reactive 2-chloroacetamide group.
The 4-methoxyphenyl group enhances electron-donating properties, while the -CF₃ group increases lipophilicity and metabolic stability.
Properties
CAS No. |
1015856-33-3 |
|---|---|
Molecular Formula |
C17H13ClF3N5O3S |
Molecular Weight |
459.8 g/mol |
IUPAC Name |
N'-(2-chloroacetyl)-2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide |
InChI |
InChI=1S/C17H13ClF3N5O3S/c1-29-10-4-2-9(3-5-10)11-6-13(17(19,20)21)26(25-11)16-22-12(8-30-16)15(28)24-23-14(27)7-18/h2-6,8H,7H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
OIBDBVJARHRZPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CS3)C(=O)NNC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-methoxyphenylhydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Thiazole ring formation: This can be accomplished by reacting the pyrazole derivative with a thioamide in the presence of a dehydrating agent.
Acylation: The final step involves the acylation of the thiazole derivative with 2-chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)-2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloroacetyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)-2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Pyrazole Substituent Variations
Analysis :
Thiazole Functionalization
Analysis :
Key Findings :
- The trifluoromethyl group in the target compound confers superior metabolic stability compared to bromine or cyano analogs .
Biological Activity
N'-(2-chloroacetyl)-2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyrazole moiety and a chloroacetyl group, which are known to contribute to its biological properties. The presence of the trifluoromethyl and methoxy groups enhances its lipophilicity and potential bioactivity.
Antimicrobial Activity
Research indicates that derivatives of pyrazoles and thiazoles exhibit significant antimicrobial properties. In a study evaluating similar compounds, it was found that various thiazole derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Trifluoromethyl-pyrazole | Staphylococcus aureus | 32 µg/mL |
| Thiazole derivative | Escherichia coli | 64 µg/mL |
| Pyrazole-thiazole hybrid | Candida albicans | 16 µg/mL |
These results suggest that the compound may exhibit similar antimicrobial effects, warranting further investigation into its efficacy against specific pathogens.
Anticancer Activity
The anticancer potential of compounds containing thiazole and pyrazole moieties has been well-documented. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines.
Case Study: Anticancer Effects
In a study conducted by Evren et al. (2019), novel thiazole derivatives were tested against A549 human lung adenocarcinoma cells. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity:
- Compound 19 : IC50 = 1.61 ± 1.92 µg/mL against A549 cells.
- Compound 20 : IC50 = 1.98 ± 1.22 µg/mL against A549 cells.
These findings suggest that structural modifications can lead to increased anticancer activity, emphasizing the need for structure-activity relationship (SAR) studies for this compound.
Other Biological Activities
Beyond antimicrobial and anticancer activities, compounds similar to this compound have also shown:
- Anti-inflammatory properties : Pyrazoles are known to inhibit cyclooxygenase enzymes.
- Antioxidant effects : Some derivatives demonstrate free radical scavenging activity.
- Neuroprotective effects : Certain compounds have been reported to protect neuronal cells from oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
